![molecular formula C23H20N2O2S B4013268 11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013268.png)
11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C23H20N2O2S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.12454906 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine family. This class of compounds has garnered attention due to their diverse biological activities, including potential therapeutic effects in various diseases. This article aims to explore the biological activity of this specific compound through available research findings and case studies.
- Molecular Formula : C23H23N2O2S
- Molecular Weight : 393.5 g/mol
- CAS Number : 524000-21-3
Biological Activity Overview
The biological activity of dibenzo[b,e][1,4]diazepines, including our compound of interest, has been investigated for several pharmacological effects:
- Antimicrobial Activity : Dibenzo[b,e][1,4]diazepines have shown promising results against various bacterial strains. For instance, studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antidepressant Effects : Some studies have linked the structural characteristics of dibenzo[b,e][1,4]diazepines to anxiolytic and antidepressant properties. The presence of a thienyl group may enhance the interaction with neurotransmitter receptors .
- Anticancer Potential : Research indicates that compounds within this class may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells .
1. Antimicrobial Studies
A study published in Pharmaceutical Research highlighted that derivatives of dibenzo[b,e][1,4]diazepine exhibited activity against resistant strains such as MRSA and E. coli. The compound was tested using the disc diffusion method and showed a zone of inhibition comparable to standard antibiotics .
2. Antidepressant Activity
In a preclinical study assessing the antidepressant-like effects of dibenzo[b,e][1,4]diazepines in animal models, researchers found that administration led to a significant reduction in immobility time in the forced swim test. This suggests potential efficacy in treating depressive disorders .
3. Anticancer Activity
A recent investigation into the cytotoxic effects of various dibenzo[b,e][1,4]diazepine derivatives indicated that certain compounds induced apoptosis in human cancer cell lines through mitochondrial pathways. The study emphasized the importance of substituent groups on the diazepine ring in enhancing biological activity .
The biological activities of dibenzo[b,e][1,4]diazepines are often attributed to their ability to interact with various biological targets:
- Receptor Modulation : These compounds can modulate neurotransmitter receptors (e.g., GABA receptors), which is crucial for their anxiolytic and antidepressant effects.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication in pathogens.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-16-6-3-5-14(11-16)23-22-19(24-17-7-1-2-8-18(17)25-23)12-15(13-20(22)27)21-9-4-10-28-21/h1-11,15,23-26H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKPCZKYFAWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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